Ammonium dithiocarbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in water. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

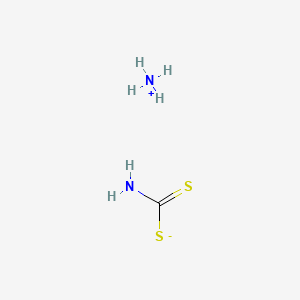

3D Structure of Parent

Properties

CAS No. |

513-74-6 |

|---|---|

Molecular Formula |

CH6N2S2 |

Molecular Weight |

110.21 g/mol |

IUPAC Name |

azane;carbamodithioic acid |

InChI |

InChI=1S/CH3NS2.H3N/c2-1(3)4;/h(H3,2,3,4);1H3 |

InChI Key |

DCYNAHFAQKMWDW-UHFFFAOYSA-N |

SMILES |

C(=S)(N)[S-].[NH4+] |

Canonical SMILES |

C(=S)(N)S.N |

Color/Form |

YELLOW LUSTROUS ORTHORHOMBIC CRYSTALS WHEN FRESH |

density |

1.451 @ 20 °C/4 °C |

melting_point |

99 °C |

Other CAS No. |

513-74-6 |

Pictograms |

Flammable |

shelf_life |

DECOMP IN AIR |

solubility |

SOL IN WATER |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ammonium Dithiocarbamate from Ammonia and Carbon Disulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ammonium (B1175870) dithiocarbamate (B8719985), a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and as a reagent in chemical analysis.[1] The synthesis involves the reaction of ammonia (B1221849) with carbon disulfide, a process that can be carried out under various conditions to yield the desired product. This document outlines the core chemical principles, detailed experimental protocols, and quantitative data to facilitate reproducible and efficient synthesis.

Reaction Principle

The synthesis of ammonium dithiocarbamate is based on the nucleophilic addition of ammonia to the electrophilic carbon atom of carbon disulfide. The overall balanced chemical equation for this reaction is:

2 NH₃ + CS₂ → H₂NCS₂⁻NH₄⁺ [2]

This reaction is typically carried out in an organic solvent to facilitate the interaction of the gaseous ammonia with the liquid carbon disulfide and to help dissipate the heat of the reaction. The product, this compound, often precipitates from the reaction mixture as a crystalline solid.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported experimental protocols for the synthesis of this compound.

Table 1: Reaction Conditions and Yields

| Solvent | Ammonia (molar eq.) | Carbon Disulfide (molar eq.) | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Acetonitrile | ~2 | 1 | 20-25 | 1 hour | 90 | [3] |

| Benzonitrile | ~2 | 1 | 20-25 | Not Specified | 86.5 | [3] |

| Tetrahydrofuran (B95107) (THF) | 1 | 1 | < 45 | 1 hour | 96 | [1] |

| 95% Ethanol (B145695) / Ether | ~2.3 | 1 | 0 to room temp. | 2-3 hours (ice), then overnight | Not Specified | [4] |

Table 2: Reactant Quantities for Specific Protocols

| Protocol Reference | Carbon Disulfide | Ammonia | Solvent |

| Acetonitrile Method[3] | 32 g | 14 g | 150 cc |

| Benzonitrile Method[3] | 22 g | 9 g | 95 cc |

| THF Method[1] | 16.7 g | 1 equiv. | 100 mL |

| Ethanol/Ether Method[4] | 76 g (60 mL) | 39 g | 250 mL 95% Ethanol, 200 mL Ether |

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound based on cited literature.

Protocol 1: Synthesis in Acetonitrile [3]

-

Reaction Setup: In a reaction flask equipped with a stirrer and a cooling system, dissolve 32 g of carbon disulfide in 150 cc of acetonitrile.

-

Ammonia Addition: Over a period of approximately one hour, pass 14 g of gaseous ammonia into the solution with continuous agitation.

-

Temperature Control: Maintain the reaction temperature at 20-25 °C throughout the ammonia addition.

-

Precipitation: Light yellow crystals of this compound will begin to precipitate after a few minutes of ammonia addition.

-

Reaction Completion and Isolation: After all the ammonia has been added, continue to agitate the thick reaction mixture for about fifteen minutes.

-

Filtration and Drying: Filter the precipitate and air-dry the product to remove the acetonitrile. The expected dry weight is 40.5 g, representing a 90% yield.

Protocol 2: Synthesis in Tetrahydrofuran (THF) [1]

-

Reaction Setup: Prepare a solution of 16.7 g (0.22 mol) of carbon disulfide in 100 mL of tetrahydrofuran (THF) in a suitable reaction vessel.

-

Ammonia Addition: Pass gaseous ammonia (1 equivalent) into the solution.

-

Temperature Control: Ensure the reaction temperature is maintained below 45 °C.

-

Reaction Time: Continue the reaction for 1 hour.

-

Reaction Termination: Cool the mixture to room temperature to stop the reaction.

-

Removal of Excess Ammonia: Remove any excess ammonia by passing a stream of nitrogen gas through the mixture for 30 minutes or by rotary evaporation.

-

Product Isolation: Collect the precipitate by filtration to obtain this compound as a white solid. The expected yield is 23.1 g (96%).

Protocol 3: Synthesis in Ethanol and Ether [4]

-

Ammonia Solution Preparation: In a 1-liter Erlenmeyer flask immersed in an ice bath, pass gaseous ammonia into 250 mL of 95% ethanol until the weight gain is 39 g (2.3 moles).

-

Reactant Addition: To the cold ammonia-ethanol solution, add a pre-cooled mixture of 76 g (60 mL, 1 mole) of carbon disulfide and 200 mL of ether.

-

Reaction Incubation: Stopper the flask loosely and keep it in the ice bath for 2-3 hours, then allow it to stand at room temperature overnight.

-

Crystallization and Filtration: Cool the mixture again in an ice bath or refrigerator. Collect the resulting crystals by filtration in a fume hood.

-

Washing and Initial Drying: Wash the crystals on the filter with two 50 mL portions of ether. Draw air through the crystals for 5 minutes to remove most of the ether.

-

Product Handling: The product is a lemon-yellow solid. It is important to note that this compound is relatively unstable and should be used promptly without thorough drying.[4]

Visualizations

Reaction Mechanism

The following diagram illustrates the nucleophilic attack of ammonia on carbon disulfide, followed by proton transfer to form the this compound salt.

Caption: Reaction mechanism for the formation of this compound.

Experimental Workflow

This diagram outlines the general workflow for the synthesis of this compound.

Caption: General experimental workflow for this compound synthesis.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Ammonium (B1175870) Dithiocarbamate (B8719985)

Ammonium dithiocarbamate (CAS No. 513-74-6) is a versatile organosulfur compound with significant applications in chemical synthesis and analysis.[1] This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols for its synthesis, and a visualization of its chemical relationships.

Physical and Chemical Properties

This compound is typically found as yellow, lustrous orthorhombic crystals when fresh.[2][3] It is known for being relatively unstable, especially when exposed to air, where it decomposes.[2]

Data Presentation: Quantitative Properties

The following table summarizes the key quantitative physical and chemical properties of this compound for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | CH₆N₂S₂ | [2][3] |

| Molecular Weight | 110.21 g/mol | [2] |

| Melting Point | 99 °C (with decomposition) | [2][4] |

| Boiling Point | 147.5 °C at 760 mmHg | [4][5] |

| Density | 1.451 g/cm³ at 20 °C | [2][3] |

| Flash Point | 43 °C | [4][5] |

| Vapor Pressure | 4.4 mmHg at 25 °C | [4] |

| Water Solubility | Soluble | [2][4][6] |

| Other Solubilities | Slightly soluble in Methanol; Insoluble in ethyl ether | [4][7] |

Chemical Behavior and Reactivity

This compound's utility is intrinsically linked to its chemical reactivity and stability profile.

Stability and Decomposition

The compound is air-sensitive and hygroscopic.[8] When exposed to air, it decomposes, acquiring the odor of hydrogen sulfide (B99878).[2] The primary decomposition products are ammonium thiocyanate (B1210189) and ammonium sulfide.[2][9] The free dithiocarbamic acid, formed by treating the ammonium salt with cold acid, is unstable and further decomposes into thiocyanic acid and hydrogen sulfide.[10] Due to this instability, it is recommended to store the compound under an inert gas (like nitrogen or argon) at 2-8°C.[4][8]

Synthesis and Reactions

This compound serves as a key intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals, including an isomer of the antibiotic Cefodizime.[6][8] It is a convenient starting material for creating a wide variety of metal dithiocarbamate complexes, as the dithiocarbamate anion is a robust chelating agent for many metals.[10][11] In analytical chemistry, it is used as a substitute for hydrogen sulfide or ammonium sulfide for the precipitation of metals.[1][3][8]

Experimental Protocols

Detailed methodologies are crucial for the safe and effective use of this compound in a laboratory setting.

Synthesis of this compound

The most common method for preparing this compound involves the reaction of ammonia (B1221849) with carbon disulfide in a suitable solvent.[8][10][12]

Objective: To synthesize this compound from ammonia and carbon disulfide.

Materials:

-

Ammonia (gas or solution)

-

Carbon disulfide (CS₂)

-

Tetrahydrofuran (B95107) (THF) or another suitable solvent (e.g., alcohol, ester)[8]

-

Nitrogen gas source

-

Reaction flask

-

Filtration apparatus

Procedure:

-

A solution of carbon disulfide (16.7 g, 0.22 mol) in tetrahydrofuran (100 mL) is prepared in a reaction flask.[8][13]

-

Ammonia (1 equivalent) is passed into the solution. The reaction temperature should be carefully controlled to remain below 45 °C.[8][13]

-

The reaction is allowed to proceed for approximately 1 hour, after which the mixture is cooled to room temperature.[8][13]

-

To remove any excess ammonia, nitrogen gas is passed through the mixture for 30 minutes, or the solvent is removed by rotary evaporation.[8][13]

-

The resulting precipitate is collected by filtration to yield this compound. The reported yield for this method is approximately 96%.[8][13]

Visualization of Chemical Pathways

Diagrams are essential for illustrating the relationships between chemical species and processes.

Synthesis and Decomposition Pathway

The following diagram illustrates the formation of this compound from its precursors and its subsequent decomposition pathway upon exposure to air and moisture.

Caption: Synthesis and decomposition of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | CH6N2S2 | CID 11083854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(513-74-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. echemi.com [echemi.com]

- 6. guidechem.com [guidechem.com]

- 7. US2235747A - Production of this compound - Google Patents [patents.google.com]

- 8. This compound | 513-74-6 [chemicalbook.com]

- 9. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 10. Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20<sup>th</sup> century - Arabian Journal of Chemistry [arabjchem.org]

- 11. This compound | 513-74-6 | Benchchem [benchchem.com]

- 12. Dithiocarbamate - Wikipedia [en.wikipedia.org]

- 13. This compound CAS#: 513-74-6 [m.chemicalbook.com]

Ammonium dithiocarbamate CAS number and molecular structure

An In-depth Technical Guide to Ammonium (B1175870) Dithiocarbamate (B8719985) for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on ammonium dithiocarbamate, focusing on its chemical identity, molecular structure, physicochemical properties, and key applications in synthetic and analytical chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identification and Molecular Structure

This compound is an organosulfur compound that serves as a versatile intermediate and reagent in various chemical processes.

-

Chemical Name: this compound

-

Synonyms: Carbamodithioic acid, monoammonium salt; Ammonium sulfocarbamate; Dithiocarbamic acid ammonium salt.[1][5]

The molecular structure consists of an ammonium cation ([NH₄]⁺) and a dithiocarbamate anion ([H₂NCS₂]⁻).[7] The anion features a central carbon atom double-bonded to one sulfur atom and single-bonded to another sulfur atom and an amino group.

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value | Citations |

| Molecular Weight | 110.21 g/mol | [1][5] |

| Appearance | Yellow orthorhombic crystals | [1][6] |

| Melting Point | 99 °C (decomposes) | [1][6] |

| Boiling Point | 147.5 °C at 760 mmHg | [1] |

| Density | 1.451 g/cm³ | [1] |

| Flash Point | 43 °C | [1] |

| Water Solubility | Soluble | [1][7] |

| Storage Temperature | 2-8°C, under inert gas (e.g., Nitrogen or Argon) | [1] |

Experimental Protocols

This section details methodologies for the synthesis of this compound and its application in organic synthesis and metal precipitation, providing a practical guide for laboratory work.

Synthesis of this compound

This protocol is based on a process designed for high-purity yield by minimizing side reactions.

Objective: To synthesize this compound from carbon disulfide and ammonia (B1221849).

Materials:

-

Carbon disulfide (CS₂)

-

Gaseous ammonia (NH₃)

-

Acetonitrile (CH₃CN) or other stable liquid nitrile as a diluent

-

Reactor vessel equipped with a cooling jacket and agitation mechanism

-

Filtration apparatus

Procedure:

-

In the reactor, dissolve approximately one molecular proportion of carbon disulfide in a suitable volume of the nitrile diluent (e.g., acetonitrile).

-

Cool the reactor to a temperature range of 15-35 °C using the circulating brine in the cooling jacket.

-

Begin agitation of the carbon disulfide solution.

-

Pass approximately two molecular proportions of gaseous ammonia into the agitated solution. The reaction can be conducted at atmospheric or slightly elevated pressure to prevent ammonia loss.

-

This compound will begin to crystallize and precipitate from the solution shortly after the ammonia addition begins, as it is sparingly soluble in the nitrile diluent.

-

Continue the addition of ammonia until the stoichiometric amount has been added.

-

After the addition is complete, continue agitation for a short period to ensure the reaction goes to completion.

-

Filter the resulting crystalline solid from the solution.

-

The collected product can be air-dried to remove the residual nitrile. If a higher boiling nitrile is used, a wash with a volatile, inert solvent is recommended.[2]

Application in Heterocyclic Synthesis: Preparation of a Thiazole (B1198619) Intermediate

This protocol describes the use of this compound in the synthesis of ethyl 4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate, a key intermediate for pharmaceuticals.

Objective: To synthesize a thiazole derivative via cyclization reaction.

Materials:

-

Ethyl 2-chloroacetoacetate (C₆H₉ClO₃)

-

This compound (CH₆N₂S₂)

-

Ethanol (C₂H₅OH)

-

Purified water

-

Hexane (B92381) (C₆H₁₄)

-

Reaction flask

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

To a reaction flask containing 500 ml of ethanol, add ethyl 2-chloroacetoacetate (100 g, 0.61 mol) and this compound (70 g, 0.64 mol). The recommended molar ratio is between 1:1 and 1:1.5.

-

Stir the mixture at room temperature for approximately 5 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Once the reaction is complete, cool the reaction solution to 10 °C.

-

Induce crystallization by adding 500 ml of purified water and 500 ml of hexane to the cooled solution.

-

Filter the resulting solid precipitate.

-

Wash the collected solid with purified water and acetone.

-

Dry the solid to obtain ethyl 4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate. The product can often be used in subsequent steps without further purification.[9]

Application in Analytical Chemistry: Heavy Metal Precipitation

This protocol provides a general method for the removal of heavy metal ions from aqueous solutions.

Objective: To precipitate heavy metal ions from an aqueous solution using dithiocarbamate.

Materials:

-

Aqueous solution containing heavy metal ions (e.g., Fe²⁺, Cu²⁺, Ni²⁺, Pb²⁺)

-

Dithiocarbamate solution (prepared by dissolving this compound in distilled water)

-

pH meter and adjustment solutions (e.g., HNO₃, KOH)

-

Stirring apparatus

-

Filtration or centrifugation equipment

Procedure:

-

Prepare the metal salt solution of the required concentration from a stock solution.

-

Measure and adjust the pH of the metal salt solution to the optimal range for precipitation of the target metal, as efficiency can be pH-dependent.

-

In a reaction vial, mix the dithiocarbamate solution with the metal salt solution in an equimolar (1:1) ratio.

-

Stir the mixture vigorously for 2-3 hours at a controlled temperature (e.g., room temperature). A robust reaction will occur, resulting in the formation of a colored precipitate.

-

Separate the metal dithiocarbamate precipitate from the solution by filtration or centrifugation.

-

The concentration of the remaining metal ions in the filtrate can be determined using techniques such as UV-Visible or Atomic Absorption Spectroscopy to evaluate removal efficiency.[4]

Workflow Visualization

The following diagram illustrates the experimental workflow for the synthesis of a thiazole intermediate as described in Protocol 3.2.

References

- 1. Dithiocarbamate - Wikipedia [en.wikipedia.org]

- 2. US2123373A - Process for the manufacture of this compound - Google Patents [patents.google.com]

- 3. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. US2235747A - Production of this compound - Google Patents [patents.google.com]

- 6. uokerbala.edu.iq [uokerbala.edu.iq]

- 7. nbinno.com [nbinno.com]

- 8. ajol.info [ajol.info]

- 9. KR101723832B1 - Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate - Google Patents [patents.google.com]

Solubility of ammonium dithiocarbamate in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ammonium (B1175870) dithiocarbamate (B8719985) in water and a range of organic solvents. Understanding the solubility of this compound is critical for its application in chemical synthesis, as an analytical reagent, and for its potential exploration in drug development contexts. This document outlines key solubility data, details experimental protocols for its synthesis and solubility determination, and provides visual workflows to aid in experimental design.

Core Properties of Ammonium Dithiocarbamate

This compound [(NH₄)(S₂CNH₂)] is a yellow, crystalline solid. It is known to be soluble in water and exhibits varying degrees of solubility in organic solvents. The compound is valued in various chemical processes, including as a precursor in the synthesis of heterocyclic compounds and as a substitute for hydrogen sulfide (B99878) in the precipitation of metals in chemical analysis.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in water and various organic solvents. It is important to note that while its solubility in water is well-established, precise quantitative data in many organic solvents is not extensively reported in the literature.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Water | H₂O | Soluble[1][2][3] | Not Specified | Forms a clear solution.[4] |

| Methanol (B129727) | CH₃OH | Slightly Soluble[1] | Not Specified | More soluble in methanol than in ethanol (B145695).[5] |

| Ethanol | C₂H₅OH | Less soluble than in methanol[5] | Not Specified | Used as a solvent in its synthesis, where the product precipitates.[5] |

| Acetone | C₃H₆O | Sparingly Soluble | Not Specified | Used as a solvent in reactions involving this compound.[1] |

| Tetrahydrofuran (B95107) (THF) | C₄H₈O | Sparingly Soluble | Not Specified | Used as a solvent in its synthesis, where the product precipitates.[1] |

| Acetonitrile | CH₃CN | Sparingly Soluble[6] | Not Specified | The compound crystallizes out from this solvent during synthesis.[6] |

| Benzonitrile | C₇H₅N | Sparingly Soluble[6] | Not Specified | The compound precipitates from this solvent during synthesis.[6] |

| Methyl Isobutyl Ketone | C₆H₁₂O | Sparingly Soluble[7] | Not Specified | Used as a diluent in synthesis, with the product precipitating out.[7] |

| Ether (Diethyl Ether) | (C₂H₅)₂O | Insoluble[8] | Not Specified | Used as a wash solvent in its synthesis.[5] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established laboratory procedures for the preparation of this compound.[1][5][6]

Materials:

-

Carbon disulfide (CS₂)

-

Ammonia (B1221849) (gaseous or in a suitable solvent like ethanol)

-

Anhydrous ethanol or tetrahydrofuran (THF)

-

Diethyl ether

-

Ice bath

-

Reaction flask (e.g., Erlenmeyer flask)

-

Gas dispersion tube (if using gaseous ammonia)

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

In a reaction flask, dissolve carbon disulfide in a suitable solvent such as anhydrous ethanol or THF. The flask should be cooled in an ice bath.

-

Slowly bubble gaseous ammonia through the cooled solution or add a solution of ammonia in the same solvent dropwise with continuous stirring. The reaction is exothermic and the temperature should be maintained at a low level.

-

This compound will precipitate out of the solution as a yellow crystalline solid.

-

Continue the addition of ammonia until the reaction is complete.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the crystals with a cold, non-polar solvent in which the product is insoluble, such as diethyl ether, to remove any unreacted starting materials.

-

Dry the purified this compound crystals under vacuum.

Diagram of the Synthesis Workflow for this compound

Caption: Workflow for the synthesis of this compound.

Determination of Solubility using the Shake-Flask Method

This is a general and reliable method for determining the thermodynamic solubility of a compound.[9]

Materials:

-

This compound

-

Selected solvent (e.g., water, methanol, acetone)

-

Small vials or test tubes with secure caps

-

Shaker or agitator

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Analytical balance

-

Filtration system (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vial and place it in a shaker or agitator within a temperature-controlled environment.

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the mixture to stand undisturbed for a period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. This can be achieved by using a syringe and filter.

-

Dilute the saturated solution to a concentration that is within the linear range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted sample using a pre-calibrated analytical method.

-

Calculate the solubility of the compound in the solvent at the specified temperature.

Diagram of the Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of a chemical compound.

Concluding Remarks

This guide provides essential information on the solubility of this compound, catering to the needs of scientific professionals. While the compound's solubility in water is well-documented, further quantitative studies are required to fully characterize its behavior in a broader range of organic solvents. The detailed experimental protocols for synthesis and solubility determination offer a practical foundation for researchers working with this versatile chemical.

References

- 1. This compound | 513-74-6 [chemicalbook.com]

- 2. Dithiocarbamate - Wikipedia [en.wikipedia.org]

- 3. This compound | CH6N2S2 | CID 11083854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US2123373A - Process for the manufacture of this compound - Google Patents [patents.google.com]

- 7. US2123370A - Process for the manufacture of this compound - Google Patents [patents.google.com]

- 8. US2235747A - Production of this compound - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Thermal Stability and Decomposition of Ammonium Dithiocarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) dithiocarbamate (B8719985) (ADTC), the simplest salt of dithiocarbamic acid, is a compound of interest in various chemical and pharmaceutical applications. However, its inherent instability presents significant challenges in its handling, storage, and application. This technical guide provides an in-depth analysis of the thermal stability and decomposition of ammonium dithiocarbamate, offering a comprehensive resource for professionals working with this and related compounds.

Overview of Thermal Behavior

This compound is a thermally sensitive and unstable compound, particularly at ambient temperatures and in the presence of air and moisture.[1][2][3] Its decomposition is a complex process that can be influenced by factors such as temperature, atmosphere, and the presence of acidic or basic conditions. The primary decomposition products include ammonium thiocyanate (B1210189) and ammonium sulfide (B99878), often accompanied by the evolution of hydrogen sulfide gas, which has a characteristic odor.[4]

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for characterizing the thermal stability and decomposition profile of ADTC and its derivatives.[1][5][6] These analyses provide quantitative data on mass loss as a function of temperature and the associated heat flow, respectively.

Quantitative Thermal Analysis Data

Due to the inherent instability of the parent this compound, detailed thermal analysis data in the literature is scarce. However, studies on closely related and more stable substituted ammonium dithiocarbamates provide valuable insights into its expected thermal behavior. The following table summarizes TGA and DSC data for ammonium pyrrolidinedithiocarbamate, a cyclic analogue, which exhibits a similar decomposition pattern.

Table 1: Thermal Analysis Data for Ammonium Pyrrolidinedithiocarbamate

| Parameter | Value | Conditions | Source |

| Thermogravimetric Analysis (TGA) | |||

| Decomposition Step | Single Step | Nitrogen Atmosphere | [1] |

| Temperature Range | 70 - 175 °C | Nitrogen Atmosphere | [1] |

| Residue | None | Nitrogen Atmosphere | [1] |

| Differential Scanning Calorimetry (DSC) | |||

| Endothermic Peaks (Nitrogen) | 139 °C, 164 °C, 191 °C, 199 °C | 10 °C/min heating rate | [1] |

| Endothermic Peaks (Air) | 141 °C, 163 °C, 186 °C, 195 °C | 10 °C/min heating rate | [1] |

Decomposition Pathway

The thermal decomposition of ammonium dithiocarbamates is believed to proceed through the formation of an unstable dithiocarbamic acid intermediate. In the case of ammonium pyrrolidinedithiocarbamate, the initial step involves the loss of ammonia (B1221849) (NH₃), followed by the melting and subsequent decomposition of the resulting pyrrolidinedithiocarbamic acid, which liberates hydrogen sulfide (H₂S).[7] A similar pathway is anticipated for the parent this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent thermal analysis using TGA and DSC. These protocols are designed to serve as a guide for researchers and can be adapted based on the specific instrumentation and safety requirements of the laboratory.

Synthesis of this compound

This procedure is adapted from established methods for the synthesis of dithiocarbamate salts.[3][5][8]

Materials:

-

Carbon disulfide (CS₂)

-

Ammonium hydroxide (B78521) (NH₄OH), concentrated solution

-

Ethanol

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum oven

Procedure:

-

Prepare a cold mixture of 0.1 mol of ammonium hydroxide in 30 mL of an ethanol-water (1:1 v/v) solution in a flask.

-

Place the flask in an ice bath and begin stirring.

-

Slowly add 0.1 mol of carbon disulfide to the cold, stirring mixture.

-

Continue stirring in the ice bath to allow for the precipitation of the this compound salt.

-

Collect the resulting solid by vacuum filtration.

-

Wash the solid with a small amount of cold ethanol-water (1:1 v/v).

-

Dry the product in a vacuum oven at a low temperature (e.g., 50°C) for a specified period (e.g., 8 hours).

-

Due to its instability, store the dried product in a refrigerator.[1]

Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for analyzing the thermal stability of this compound using a thermogravimetric analyzer.

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

-

Platinum or alumina (B75360) crucible

-

Inert gas supply (e.g., high-purity nitrogen)

Procedure:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

-

Atmosphere: Purge the TGA furnace with dry nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes prior to the experiment to establish an inert atmosphere.

-

Sample Preparation: Accurately weigh 5-10 mg of finely powdered this compound into a tared TGA crucible.

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., 30°C).

-

Ramp the temperature from the initial temperature to a final temperature (e.g., 300°C) at a controlled heating rate (e.g., 5 or 10 K/min).[5]

-

-

Data Analysis: Record the mass of the sample as a function of temperature. Determine the onset of decomposition, the temperature ranges of mass loss, and the final residue percentage from the TGA curve.

Differential Scanning Calorimetry (DSC)

This protocol provides a general method for analyzing the thermal transitions of this compound using a differential scanning calorimeter.

Instrumentation:

-

Differential Scanning Calorimeter (DSC)

-

Hermetically sealed aluminum pans

-

Inert gas supply (e.g., high-purity nitrogen)

Procedure:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Atmosphere: Maintain a consistent inert atmosphere by purging the DSC cell with dry nitrogen at a flow rate of 20-50 mL/min.

-

Sample Preparation:

-

Accurately weigh 2-5 mg of finely powdered this compound into an aluminum DSC pan.

-

Hermetically seal the pan to contain any evolved gases during the initial stages of decomposition.

-

Prepare an empty, hermetically sealed aluminum pan to serve as the reference.

-

-

Thermal Program:

-

Equilibrate the sample and reference pans at a low temperature (e.g., 25°C).

-

Ramp the temperature from the initial temperature to a final temperature (e.g., 250°C) at a controlled heating rate (e.g., 5 or 10 K/min).[5]

-

-

Data Analysis: Record the differential heat flow between the sample and reference as a function of temperature. Identify endothermic and exothermic events, such as melting and decomposition, from the DSC curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the thermal analysis of a synthesized chemical compound like this compound.

Conclusion

The thermal instability of this compound necessitates careful handling and a thorough understanding of its decomposition behavior. This guide provides a foundational understanding, presenting available data, outlining experimental protocols, and visualizing key processes. For compounds where data is limited, analysis of closely related analogues, such as substituted ammonium dithiocarbamates, offers valuable predictive insights. The methodologies and information presented herein are intended to support researchers, scientists, and drug development professionals in the safe and effective use and characterization of this and similar thermally sensitive compounds.

References

- 1. scielo.br [scielo.br]

- 2. This compound | 513-74-6 [chemicalbook.com]

- 3. mse.ucr.edu [mse.ucr.edu]

- 4. akjournals.com [akjournals.com]

- 5. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]

- 7. zenodo.org [zenodo.org]

- 8. researchgate.net [researchgate.net]

The Core Mechanism of Dithiocarbamate Fungicides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiocarbamates (DTCs) are a class of organosulfur compounds that have been a cornerstone of agricultural disease management for decades.[1] Characterized by the functional group >N−C(=S)−S−, they are valued for their broad-spectrum, non-systemic, and protective fungicidal activity.[1][2] Their enduring utility is largely due to a multi-site mode of action, which significantly curtails the development of resistance in fungal populations.[1][3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the fungicidal action of dithiocarbamates, presents quantitative efficacy data, details key experimental methodologies, and visualizes the complex cellular interactions involved.

Dithiocarbamates are typically synthesized from the reaction of a primary or secondary amine with carbon disulfide and are often used as complexes with metal ions like manganese (maneb), zinc (zineb), or a combination of both (mancozeb).[1] They are generally classified into three main subgroups based on their chemical structure:

-

Dimethyldithiocarbamates (DMDs): Including ferbam (B1672600) and ziram.

-

Ethylenbisdithiocarbamates (EBDCs): Including maneb, zineb, and mancozeb.

-

Propylenebisdithiocarbamates (PBDs): Primarily represented by propineb.

Core Mechanism of Action: A Multi-Pronged Attack

The efficacy of dithiocarbamates stems from their ability to simultaneously disrupt multiple essential biochemical processes within the fungal cell. This multi-site activity is their most significant advantage, making it difficult for fungi to develop resistance through single-gene mutations. The core mechanisms involve enzyme inhibition, metal chelation, and disruption of cellular homeostasis.

Non-Specific Enzyme Inhibition

Dithiocarbamates are potent inhibitors of a wide array of enzymes, particularly those containing sulfhydryl (-SH) groups or requiring metal cofactors for their activity.[4] Their fungicidal action is largely attributed to this non-specific inhibition. The mechanism proceeds in two primary ways:

-

Reaction with Sulfhydryl Groups: Dithiocarbamates and their metabolites, such as isothiocyanates, can react with the sulfhydryl groups of cysteine residues within enzymes. This covalent modification alters the protein's conformation and inactivates it, disrupting critical metabolic pathways.

-

Inhibition of Metalloenzymes: Many essential enzymes rely on metal ions (e.g., Cu²⁺, Zn²⁺, Fe²⁺, Mn²⁺) as cofactors. Dithiocarbamates are strong metal chelators, meaning they can bind to and sequester these metal ions, effectively starving the enzymes of their necessary cofactors and inhibiting their function.[5][6]

A key enzymatic target is aldehyde dehydrogenase (ALDH) , an enzyme crucial for detoxifying aldehydes.[7] Inhibition of ALDH by dithiocarbamates or their metabolites leads to the accumulation of toxic aldehydes within the fungal cell, contributing to cytotoxicity.[8][9]

Disruption of the Ubiquitin-Proteasome System (UPS)

The Ubiquitin-Proteasome System is the primary pathway for targeted protein degradation in eukaryotes, essential for removing misfolded proteins and regulating cellular processes.[10][11] Dithiocarbamate (B8719985) complexes, particularly with copper, have been shown to inhibit proteasome activity.[1] This inhibition leads to the accumulation of damaged and misfolded proteins, inducing cellular stress and triggering programmed cell death (apoptosis).[1] The 26S proteasome is a key target, where DTCs can interfere with the de-ubiquitination of proteins, a critical step before their degradation.[12][13]

Induction of Oxidative Stress and Apoptosis

Dithiocarbamates can induce an imbalance in the cell's redox state, leading to the generation of reactive oxygen species (ROS) and oxidative stress. This can damage cellular components, including lipids, proteins, and DNA. Furthermore, some dithiocarbamates, like ziram, have been shown to increase the influx of extracellular zinc (Zn²⁺), leading to an excessive elevation of intracellular Zn²⁺ levels. This ionic imbalance is a potent trigger for apoptosis.

Signaling Pathways and Logical Workflows

The following diagrams, rendered using Graphviz, illustrate the key mechanisms and experimental procedures discussed.

Caption: General multi-site mechanism of action of dithiocarbamate fungicides.

Caption: Inhibition of the Ubiquitin-Proteasome System (UPS) by dithiocarbamates.

Caption: Experimental workflow for a high-throughput fungicide sensitivity screen.

Quantitative Data Presentation

The following tables summarize the efficacy of various dithiocarbamates against phytopathogenic fungi and their acute mammalian toxicity.

Table 1: In Vitro Efficacy of Dithiocarbamate Fungicides Against Phytopathogenic Fungi

| Dithiocarbamate | Fungal Species | Efficacy Metric (EC₅₀ in µg/mL) | Reference(s) |

| Mancozeb | Phytophthora palmivora | 1.3 - 2.5 | [14] |

| Thiram | Fusarium culmorum | 0.14 - 0.21 | [15] |

| Zineb | Alternaria alternata | 1.5 | [1] |

| Thiram | Botrytis cinerea | 0.5 | [1] |

| Mancozeb | Phytophthora infestans | 0.8 - 1.2 | [16] |

Note: EC₅₀ (Effective Concentration 50%) represents the concentration of the fungicide required to inhibit fungal growth by 50%. Values can vary based on experimental conditions and fungal isolate.[1][17]

Table 2: Acute Mammalian Toxicity of Dithiocarbamate Fungicides

| Dithiocarbamate | Test Animal | Route | LD₅₀ (mg/kg) | Reference(s) |

| Mancozeb | Rat | Oral | 4,500 - 11,200 | [4] |

| Thiram | Rat | Oral | 560 | [18] |

| Zineb | Rat | Oral | >5,200 | [1] |

| Ferbam | Rat | Oral | >17,000 | [1] |

Note: LD₅₀ (Lethal Dose 50%) is the dose of a substance that is lethal to 50% of a test population.[1]

Table 3: Inhibition of Specific Enzymes by Dithiocarbamates and Related Compounds

| Compound/Class | Enzyme Target | Inhibition Metric (Kᵢ or IC₅₀ in µM) | Reference(s) |

| Dithiocarbamate (DC1) | Metallo-β-Lactamase (ImiS) | Kᵢ = 0.14 | [19][20] |

| Dithiocarbamate (DC1) | Metallo-β-Lactamase (NDM-1) | Kᵢ = 0.29 | [19][20] |

| MeDDC Sulfoxide | Aldehyde Dehydrogenase (ALDH2) | IC₅₀ = 2.2 | [21] |

| Thiram | Aldehyde Dehydrogenase (ALDH) | Potent Inhibitor (Qualitative) | [1] |

Note: Kᵢ (Inhibition Constant) reflects the binding affinity of an inhibitor to an enzyme. IC₅₀ (Inhibitory Concentration 50%) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[22]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. The following protocols outline key experiments for characterizing the action of dithiocarbamate fungicides.

Protocol 1: High-Throughput Fungicide Sensitivity Assay (Broth Microdilution)

This protocol determines the EC₅₀ value of a dithiocarbamate against a target fungus using a 96-well plate format.[23][24][25]

1. Preparation of Fungal Inoculum: a. Grow the fungal isolate on a suitable solid medium (e.g., Potato Dextrose Agar, PDA) until sufficient sporulation is observed.[23] b. Flood the plate with a sterile wetting agent (e.g., 0.05% Tween 80 in sterile water). c. Gently scrape the surface with a sterile loop to dislodge spores. d. Filter the spore suspension through sterile miracloth or glass wool to remove mycelial fragments.[23] e. Adjust the spore concentration to a standardized value (e.g., 1 x 10⁵ spores/mL) using a hemocytometer. f. Dilute this stock to the final working concentration (e.g., 1 x 10⁴ spores/mL) in a suitable liquid growth medium (e.g., Potato Dextrose Broth).[23]

2. Plate Setup and Serial Dilution: a. Prepare a stock solution of the dithiocarbamate fungicide in a suitable solvent (e.g., DMSO). b. In a 96-well microtiter plate, add 100 µL of liquid medium to all wells. c. Add 100 µL of the fungicide stock solution to the first column of wells, creating a 2x starting concentration. d. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL to column 3, and so on, across the plate. Discard the final 100 µL from the last dilution column. e. Reserve one column for a positive control (no fungicide) and another for a negative/sterile control (no fungicide, no inoculum).[23]

3. Inoculation and Incubation: a. Add 100 µL of the working fungal inoculum to all wells except the negative control. Add 100 µL of sterile medium to the negative control wells. The final volume in all wells will be 200 µL. b. Seal the plate and incubate at an appropriate temperature (e.g., 25°C) in the dark for a period sufficient for robust growth in control wells (typically 48-96 hours).

4. Data Acquisition and Analysis: a. Measure fungal growth by reading the optical density (OD) at 600-620 nm using a microplate spectrophotometer.[24] b. Subtract the average OD of the negative control wells from all other OD readings. c. Calculate the percentage of growth inhibition for each fungicide concentration relative to the positive control: % Inhibition = 100 * (1 - (OD_treated / OD_control)). d. Plot the percentage of inhibition against the logarithm of the fungicide concentration.[26] e. Use non-linear regression analysis to fit a dose-response curve and calculate the EC₅₀ value.[17]

Protocol 2: In Vitro Enzyme Inhibition Assay (e.g., Aldehyde Dehydrogenase)

This protocol provides a general framework for measuring the inhibition of a specific enzyme by a dithiocarbamate.[22][27]

1. Reagent Preparation: a. Prepare a stable buffer solution at the optimal pH for the target enzyme (e.g., sodium pyrophosphate buffer for ALDH). b. Prepare a stock solution of the purified enzyme in the assay buffer. c. Prepare a stock solution of the enzyme's specific substrate (e.g., an aldehyde for ALDH). d. Prepare a stock solution of any required cofactor (e.g., NAD⁺ for ALDH). e. Prepare serial dilutions of the dithiocarbamate inhibitor in the assay buffer.

2. Assay Procedure: a. In a 96-well UV-transparent plate or cuvettes, combine the assay buffer, enzyme solution, and varying concentrations of the dithiocarbamate inhibitor. Include a control with no inhibitor. b. Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 10-30 minutes) at a constant temperature to allow for binding.[21] c. Initiate the enzymatic reaction by adding the substrate and cofactor solution to all wells/cuvettes simultaneously. d. Immediately begin monitoring the reaction by measuring the change in absorbance over time using a spectrophotometer. For ALDH, this involves monitoring the formation of NADH at 340 nm.

3. Data Analysis: a. Calculate the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the absorbance vs. time plot. b. Determine the percentage of enzyme activity for each inhibitor concentration relative to the no-inhibitor control. c. Plot the percentage of activity against the logarithm of the inhibitor concentration. d. Use non-linear regression to fit the data and determine the IC₅₀ value.[22] e. To determine the mechanism of inhibition (e.g., competitive, non-competitive) and the Kᵢ value, the assay should be repeated with varying substrate concentrations.[28]

Protocol 3: Assessment of Proteasome Activity Inhibition

This protocol measures the effect of dithiocarbamates on the chymotrypsin-like activity of the 26S proteasome in fungal cell lysates.

1. Preparation of Fungal Cell Lysate: a. Grow the fungal culture in liquid medium to the mid-log phase. b. Harvest the cells by centrifugation and wash with a cold lysis buffer. c. Lyse the cells using mechanical disruption (e.g., bead beating) or enzymatic digestion in a non-denaturing lysis buffer containing protease inhibitors. d. Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant containing the soluble proteasome fraction. e. Determine the total protein concentration of the lysate using a standard method (e.g., Bradford assay).

2. Proteasome Activity Assay: a. Use a commercial proteasome activity assay kit, which typically includes a specific fluorogenic substrate for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC). b. In a black 96-well plate, add cell lysate (normalized for total protein), assay buffer, and varying concentrations of the dithiocarbamate. Include a no-inhibitor control and a known proteasome inhibitor control (e.g., MG132). c. Pre-incubate the lysate with the inhibitors for a specified time at 37°C. d. Add the fluorogenic substrate to all wells to start the reaction. e. Monitor the increase in fluorescence over time using a microplate fluorometer (Excitation ~380 nm, Emission ~460 nm).

3. Data Analysis: a. Calculate the rate of substrate cleavage (fluorescence increase per minute) for each condition. b. Express the proteasome activity for each dithiocarbamate concentration as a percentage of the activity in the no-inhibitor control. c. Plot the percentage of activity against the inhibitor concentration to determine the IC₅₀ value.

Conclusion

Dithiocarbamate fungicides remain a vital tool in modern agriculture due to their broad-spectrum efficacy and, most critically, their low risk of resistance development.[1][3] Their robust performance is rooted in a multi-site mode of action that involves the non-specific inhibition of numerous key enzymes, chelation of essential metal ions, and the disruption of fundamental cellular processes like protein degradation and redox homeostasis.[1][4] This complex interplay of mechanisms ensures a formidable defense against a wide array of fungal pathogens. A thorough understanding of these molecular interactions, supported by quantitative data and robust experimental protocols, is essential for the continued strategic deployment of these fungicides in integrated pest management programs and for the development of new antifungal agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Thiocarbamate fungicides: reliable tools in resistance management and future outlook - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mancozeb Fungicide | Minnesota Department of Agriculture [mda.state.mn.us]

- 5. benchchem.com [benchchem.com]

- 6. Investigating the Selectivity of Metalloenzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of rat liver low Km aldehyde dehydrogenase by thiocarbamate herbicides. Occupational implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aldehyde dehydrogenase of mice inhibited by thiocarbamate herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | More Than Just Cleaning: Ubiquitin-Mediated Proteolysis in Fungal Pathogenesis [frontiersin.org]

- 11. More Than Just Cleaning: Ubiquitin-Mediated Proteolysis in Fungal Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fungal Secondary Metabolites as Inhibitors of the Ubiquitin–Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measuring activity in the ubiquitin-proteasome system: From large scale discoveries to single cells analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Thiram - Wikipedia [en.wikipedia.org]

- 19. Dithiocarbamate as a Valuable Scaffold for the Inhibition of Metallo-β-Lactmases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Dithiocarbamate as a Valuable Scaffold for the Inhibition of Metallo-β-Lactmases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Inhibition of recombinant human mitochondrial aldehyde dehydrogenase by two intermediate metabolites of disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. superchemistryclasses.com [superchemistryclasses.com]

- 23. benchchem.com [benchchem.com]

- 24. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

The Versatility of Ammonium Dithiocarbamate: A Technical Guide to Heterocyclic Synthesis for Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Application of Ammonium (B1175870) Dithiocarbamate (B8719985) as a Precursor for the Synthesis of Thiazole (B1198619) and 1,3,4-Thiadiazole (B1197879) Scaffolds.

Ammonium dithiocarbamate stands as a versatile and efficient precursor in the realm of heterocyclic chemistry, offering a straightforward and atom-economical route to valuable sulfur and nitrogen-containing ring systems. Its utility is particularly pronounced in the synthesis of thiazole and 1,3,4-thiadiazole cores, which are privileged structures in medicinal chemistry, appearing in a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the synthetic methodologies employing this compound and its derivatives, complete with detailed experimental protocols, quantitative data, and insights into the biological relevance of the resulting heterocyclic compounds for professionals in drug development.

Synthesis of Thiazole Derivatives via Hantzsch Reaction

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring. In a key variation of this reaction, this compound serves as the thioamide component, reacting with an α-haloketone to yield 2-mercaptothiazole (B1225461) derivatives. These products can be further functionalized, making them valuable intermediates in the synthesis of diverse compound libraries.

The reaction proceeds through an initial nucleophilic attack of the sulfur atom of the dithiocarbamate onto the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

General Experimental Workflow: Hantzsch Thiazole Synthesis

The Pivotal Role of Ammonium Dithiocarbamate in Coordination Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) dithiocarbamate (B8719985) [(NH₄)(S₂CNH₂)] and its organic derivatives stand as a versatile and highly significant class of ligands in the field of coordination chemistry. Their unique electronic properties and strong chelating ability with a wide array of metal ions have led to their application in diverse areas, from analytical chemistry and materials science to the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, coordination behavior, and key applications of ammonium dithiocarbamate, with a focus on its role in the design of innovative metal-based drugs.

Synthesis and Properties of this compound

This compound is a yellow crystalline solid that is soluble in water.[1] It is typically synthesized through the reaction of carbon disulfide with an excess of ammonia (B1221849) in an organic solvent, such as ethanol (B145695) or tetrahydrofuran.[1][2] The reaction is generally carried out at low temperatures to control its exothermic nature.

Key Properties:

-

Molecular Formula: CH₆N₂S₂[1]

-

Molecular Weight: 110.21 g/mol

-

Appearance: Yellow crystalline solid[1]

-

Solubility: Soluble in water[1]

-

Stability: Decomposes in air, particularly when moist, releasing hydrogen sulfide.[3]

Coordination Chemistry: A Versatile Ligand

The dithiocarbamate anion (S₂CNR₂)⁻, derived from this compound or its organic analogues, is a powerful bidentate ligand that forms stable complexes with a vast number of transition and main group metals.[4] The two sulfur atoms act as soft donors, readily coordinating to metal centers.

The coordination chemistry of dithiocarbamates is characterized by several key features:

-

Chelation: The dithiocarbamate ligand typically forms a four-membered chelate ring with the metal ion, contributing to the high stability of the resulting complexes.

-

Resonance Structures: The delocalization of π-electrons within the S₂CN moiety leads to significant double bond character in the C-N bond. This electronic flexibility allows dithiocarbamates to stabilize metals in various oxidation states.

-

Coordination Geometries: Dithiocarbamate complexes exhibit a wide range of coordination geometries, including square planar, tetrahedral, and octahedral, depending on the metal ion and the stoichiometry of the complex.

Quantitative Structural Data

The structural parameters of metal dithiocarbamate complexes are crucial for understanding their reactivity and biological activity. The following tables summarize representative bond lengths and angles for nickel(II), copper(II), and zinc(II) complexes with dithiocarbamate ligands.

Table 1: Selected Bond Lengths (Å) in Metal Dithiocarbamate Complexes

| Complex | Metal | M-S (Å) | C-N (Å) | C-S (Å) | Reference |

| [Ni(S₂CN(C₂H₅)₂)₂] | Ni(II) | 2.203(1), 2.206(1) | 1.334(4) | 1.714(3), 1.717(3) | [5] |

| [Cu(S₂CN(i-C₄H₉)₂)₂] | Cu(II) | 2.268(1), 2.302(1) | 1.34 | 1.72, 1.73 | [6] |

| [Zn₂(S₂CN(CH₂)₄)₄] | Zn(II) | 2.319(2), 2.368(2), 2.441(2) | 1.315, 1.318 | 1.716, 1.721, 1.724, 1.730 | [7] |

Table 2: Selected Bond Angles (°) in Metal Dithiocarbamate Complexes

| Complex | Metal | S-M-S (°) | M-S-C (°) | S-C-S (°) | Reference |

| [Ni(S₂CN(C₂H₅)₂)₂] | Ni(II) | 79.1(1) | 86.1(1), 86.2(1) | 108.6(2) | [5] |

| [Cu(S₂CN(i-C₄H₉)₂)₂] | Cu(II) | 77.6(1) | 85.5, 86.9 | 110.0 | [6] |

| [Zn₂(S₂CN(CH₂)₄)₄] | Zn(II) | 75.9(1) | 84.7(2), 85.1(2), 104.9(2) | 110.7(3) | [7] |

Stability of Metal Complexes

The stability of metal dithiocarbamate complexes is a critical factor in their application, particularly in biological systems. The stability constants (log β) for the formation of 1:2 metal-ligand complexes with various dithiocarbamate ligands generally follow the Irving-Williams series.

Table 3: Overall Stability Constants (log β₂) of Transition Metal Dithiocarbamate Complexes

| Metal Ion | Pentamethylene Dithiocarbamate | Diethyldithiocarbamate | Ammonium Pyrrolidine (B122466) Dithiocarbamate | Reference |

| Mn(II) | 7.8 | 8.2 | 8.5 | [8] |

| Fe(II) | 9.5 | 9.9 | 10.2 | [8] |

| Co(II) | 12.8 | 13.5 | 14.1 | [8] |

| Ni(II) | 13.5 | 14.2 | 14.8 | [8] |

| Cu(II) | 15.2 | 16.0 | 16.5 | [8] |

| Zn(II) | 10.5 | 11.1 | 11.6 | [8] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and study of this compound and its coordination complexes.

Synthesis of this compound

This protocol is adapted from a literature procedure.[2]

Materials:

-

Ammonia gas

-

Carbon disulfide (CS₂)

-

95% Ethanol

-

Diethyl ether

Procedure:

-

In a 1-liter Erlenmeyer flask, immerse 250 mL of 95% ethanol in an ice bath.

-

Bubble gaseous ammonia through the ethanol until the weight of the solution increases by 39 g (approximately 2.3 moles).

-

In a separate beaker, prepare a well-cooled mixture of 76 g (60 mL, 1 mole) of carbon disulfide and 200 mL of diethyl ether.

-

Slowly add the cold CS₂/ether mixture to the ethanolic ammonia solution while maintaining the temperature with the ice bath.

-

Loosely stopper the flask and allow it to remain in the ice bath for 2-3 hours, then let it stand at room temperature overnight.

-

Cool the mixture again in an ice bath and collect the resulting lemon-yellow crystals by filtration.

-

Wash the crystals on the filter with two 50-mL portions of diethyl ether.

-

Dry the product under a stream of air for a short period to remove excess ether. The product should be used promptly due to its instability.

General Synthesis of Metal(II) Dithiocarbamate Complexes (M = Ni, Cu, Zn)

This is a general protocol that can be adapted for the synthesis of various metal(II) dithiocarbamate complexes.

Materials:

-

This compound (or a sodium/potassium salt of a desired dithiocarbamate)

-

A soluble metal(II) salt (e.g., NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)

-

Methanol (B129727) or Ethanol

-

Water

Procedure:

-

Dissolve the metal(II) salt in a minimal amount of water or ethanol.

-

In a separate flask, dissolve a stoichiometric amount (typically a 2:1 ligand-to-metal molar ratio) of the dithiocarbamate salt in methanol or ethanol.

-

Slowly add the metal salt solution to the dithiocarbamate solution with constant stirring.

-

A precipitate of the metal dithiocarbamate complex should form immediately.

-

Continue stirring the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.

-

Collect the precipitate by filtration.

-

Wash the solid with water and then with a small amount of cold ethanol or ether.

-

Dry the product in a desiccator over a suitable drying agent.

Role in Drug Development: Targeting Key Signaling Pathways

The unique chemical properties of dithiocarbamates and their metal complexes have positioned them as promising candidates for drug development, particularly in the field of oncology. Their mechanism of action often involves the modulation of critical cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) plays a crucial role in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers. Dithiocarbamates, such as pyrrolidine dithiocarbamate (PDTC), are potent inhibitors of the NF-κB signaling pathway. They are believed to exert their inhibitory effect by preventing the degradation of the IκBα inhibitor protein, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate pro-inflammatory and anti-apoptotic genes.

Caption: Inhibition of the NF-κB signaling pathway by dithiocarbamates.

Proteasome Inhibition

The ubiquitin-proteasome system is a critical cellular machinery responsible for protein degradation. Cancer cells, with their high rates of proliferation and protein turnover, are particularly dependent on the proteasome. Dithiocarbamate-metal complexes, especially those of copper, have been shown to be potent inhibitors of the proteasome. The proposed mechanism involves the complex targeting the 19S regulatory particle of the proteasome, leading to the accumulation of ubiquitinated proteins and ultimately inducing apoptosis in cancer cells.

References

- 1. This compound | 513-74-6 [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound | CH6N2S2 | CID 11083854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. asianpubs.org [asianpubs.org]

Safety in Focus: A Technical Guide to Handling Ammonium Dithiocarbamate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) dithiocarbamate (B8719985) is a valuable reagent in various chemical syntheses and research applications, including its emerging role in drug development as a modulator of key cellular signaling pathways. However, its handling requires a thorough understanding of its potential hazards and the implementation of stringent safety protocols. This technical guide provides an in-depth overview of the safety precautions, experimental procedures, and relevant biological context for the laboratory use of ammonium dithiocarbamate.

Hazard Identification and Quantitative Data

For a comprehensive understanding of its physical and chemical properties, refer to the table below.

| Property | Value | Reference(s) |

| Chemical Formula | CH₆N₂S₂ | [1] |

| Molecular Weight | 110.21 g/mol | [1] |

| Appearance | Yellow orthorhombic crystals | [1][4] |

| Melting Point | 99 °C (decomposes) | [1][4] |

| Boiling Point | 147.5 °C at 760 mmHg | [4] |

| Flash Point | 43 °C | [4] |

| Density | 1.451 g/cm³ at 20 °C | [1][4] |

| Solubility | Soluble in water. Slightly soluble in methanol. | [1][4] |

| Vapor Pressure | 4.4 mmHg at 25°C | [4] |

Exposure Limits:

Specific occupational exposure limits (PEL, REL, TLV) for this compound have not been established.[3][5][6] However, due to its potential to decompose and release ammonia (B1221849), the exposure limits for ammonia should be considered as a precautionary measure.[7][8][9]

| Parameter | Value | Agency |

| OSHA PEL (Ammonia) | 50 ppm (35 mg/m³) (8-hour TWA) | OSHA[7][9] |

| NIOSH REL (Ammonia) | 25 ppm (18 mg/m³) (10-hour TWA), 35 ppm (27 mg/m³) (STEL) | NIOSH[7][8] |

| ACGIH TLV (Ammonia) | 25 ppm (17 mg/m³) (8-hour TWA), 35 ppm (24 mg/m³) (STEL) | ACGIH[7][10] |

Safe Handling and Storage Protocols

Adherence to strict safety protocols is paramount when working with this compound to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical splash goggles or a face shield. | Protects against splashes and dust, preventing serious eye irritation.[3][11] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and irritation.[3][11] |

| Body Protection | Laboratory coat. | Protects skin and clothing from contamination.[11] |

| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator for dusts and organic vapors may be necessary. | Minimizes inhalation of dust and potential decomposition products like ammonia and hydrogen sulfide (B99878).[3] |

Engineering Controls

| Control Measure | Description |

| Ventilation | All work with this compound, especially handling of the solid or reactions that may generate aerosols or vapors, should be conducted in a certified chemical fume hood. |

| Emergency Equipment | An eyewash station and a safety shower must be readily accessible in the immediate work area. |

Storage and Incompatibility

Proper storage is crucial due to the instability of this compound.

-

Storage Conditions: Store in a cool, dry, well-ventilated area in a tightly sealed container.[11] Some sources recommend storage under an inert atmosphere (nitrogen or argon) at 2-8°C.[4]

-

Incompatibility: Avoid contact with strong acids, strong bases, and oxidizing agents.[12][13] Contact with acids can lead to the rapid decomposition and release of toxic gases.

Experimental Protocols

The following are examples of experimental procedures involving this compound. These are intended as illustrative examples and should be adapted with a thorough risk assessment for each specific laboratory setting.

Synthesis of this compound

This protocol is adapted from established literature procedures.

Materials:

-

Ammonia gas

-

Carbon disulfide

-

Ethanol (B145695) (95%)

-

Diethyl ether

Procedure:

-

In a fume hood, pass gaseous ammonia into 250 mL of 95% ethanol in a 1 L Erlenmeyer flask immersed in an ice bath until a weight gain of 39 g (2.3 moles) is achieved.

-

To this cold solution, add a pre-cooled mixture of 76 g (60 mL, 1 mole) of carbon disulfide and 200 mL of ether.

-

Loosely stopper the flask to allow for the escape of any evolved gases (hydrogen sulfide may be present) and keep it in the ice bath for 2-3 hours.[14]

-

Allow the flask to stand at room temperature overnight.

-

Cool the mixture again in an ice bath and collect the resulting crystals by filtration in the fume hood.

-

Wash the crystals with two 50 mL portions of ether and then air-dry by drawing air through the filter for about 5 minutes.

-

Note: this compound is unstable and should be used promptly without extensive drying.[14]

Use of this compound in the Synthesis of Rhodanine (B49660)

This procedure demonstrates the use of freshly prepared this compound as a reagent.

Materials:

-

Freshly prepared this compound

-

Chloroacetic acid

-

Anhydrous sodium carbonate

-

6 N Hydrochloric acid

-

Water

Procedure:

-

In a 1 L wide-mouthed round-bottomed flask, dissolve 71 g (0.75 mole) of chloroacetic acid in 150 mL of water.

-

While stirring mechanically, neutralize the acid with 40 g (0.38 mole) of anhydrous sodium carbonate.

-

Cool the resulting sodium chloroacetate (B1199739) solution in an ice bath.

-

With continuous stirring, add the freshly prepared this compound from the previous protocol over 5 minutes. The solution will turn very dark.

-

Remove the ice bath and continue stirring for 20-30 minutes, during which the color should change to a clear yellow.

-

In a separate 1 L beaker, heat 400 mL of 6 N hydrochloric acid to boiling.

-

Slowly pour the yellow solution into the hot acid with stirring.

-

Continue heating until the solution reaches 90-95°C.

-

Allow the solution to cool slowly to room temperature to crystallize the rhodanine product.

Biological Activity and Signaling Pathways

Dithiocarbamates, including this compound and its derivatives, have garnered significant interest in drug development for their ability to modulate critical cellular signaling pathways implicated in diseases such as cancer.

Inhibition of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates genes involved in inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers and inflammatory diseases. Dithiocarbamates are potent inhibitors of NF-κB activation.[15][16] The proposed mechanism involves the inhibition of the degradation of IκB, the inhibitory subunit of NF-κB.[17] By preventing IκB degradation, dithiocarbamates block the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of its target genes.[15]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Inhibition of the EGFR/AKT Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) and the downstream PI3K/AKT pathway are crucial for cell proliferation, survival, and migration. Overactivation of this pathway is a common driver of cancer. Certain dithiocarbamate derivatives have been shown to inhibit the EGFR/AKT signaling pathway, leading to apoptosis in cancer cells.[14][18] The mechanism involves the inhibition of EGFR autophosphorylation, which in turn prevents the activation of downstream effectors like AKT.[19]

Caption: Inhibition of the EGFR/AKT signaling pathway by a dithiocarbamate derivative.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[11] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[11] |

Spills and Leaks

-

Small Spills: In a fume hood, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for chemical waste disposal. Clean the spill area with soap and water.

-

Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material as for a small spill. Ensure adequate ventilation.

Fire Fighting

-

Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or foam.

-

Hazards from Combustion: Thermal decomposition may produce toxic fumes of carbon oxides, nitrogen oxides, and sulfur oxides.[20]

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain.

Logical Workflow for Safe Handling

The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.

Caption: Logical workflow for the safe laboratory handling of this compound.

This guide is intended to provide comprehensive safety information for the laboratory use of this compound. It is not a substitute for a thorough risk assessment and adherence to all institutional and regulatory safety protocols. Always consult the most recent Safety Data Sheet (SDS) before working with any chemical.

References

- 1. This compound | CH6N2S2 | CID 11083854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 513-74-6 [chemicalbook.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. lookchem.com [lookchem.com]

- 5. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

- 6. Occupational Chemical Database | Occupational Safety and Health Administration [osha.gov]

- 7. Ammonia - IDLH | NIOSH | CDC [cdc.gov]

- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Ammonia [cdc.gov]

- 9. AMMONIA | Occupational Safety and Health Administration [osha.gov]

- 10. AMMONIA - ACGIH [acgih.org]

- 11. This compound(513-74-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 12. coleparmer.com [coleparmer.com]

- 13. graco.com [graco.com]

- 14. A novel antitumor dithiocarbamate compound inhibits the EGFR/AKT signaling pathway and induces apoptosis in esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 16. Inhibition of NF-kappaB activation by pyrrolidine dithiocarbamate prevents In vivo expression of proinflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

- 18. A novel antitumor dithiocarbamate compound inhibits the EGFR/AKT signaling pathway and induces apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibition of EGFR autophosphorylation plays an important role in the anti-breast cancer efficacy of the dithiocarbamate derivative TM208 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. oxfordlabfinechem.com [oxfordlabfinechem.com]

The Discovery and Enduring Relevance of Ammonium Dithiocarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium (B1175870) dithiocarbamate (B8719985), a seemingly simple organosulfur compound, holds a significant place in the history of chemistry and continues to be a versatile building block in modern research and development. From its early, somewhat obscured, discovery to its current applications in synthesis and medicinal chemistry, this technical guide provides an in-depth exploration of its journey. This document details the historical context of its discovery, comprehensive experimental protocols for its synthesis and characterization, a summary of its key quantitative data, and an overview of its role in contemporary drug development, including relevant signaling pathways.

Discovery and History

The genesis of dithiocarbamate chemistry is rooted in the broader exploration of organosulfur compounds in the 19th century. While the Danish chemist William Christopher Zeise was a prominent figure in this field, known for his work on xanthates and the synthesis of the first organometallic compound, Zeise's salt, the first documented report concerning dithiocarbamic acids is attributed to Heinrich Debus in 1850.

The direct synthesis of the parent compound, ammonium dithiocarbamate, arises from the straightforward reaction of carbon disulfide with ammonia (B1221849).[1] This reaction, notable for its simplicity, laid the foundation for the preparation of a vast array of dithiocarbamate derivatives. Early research focused on understanding the fundamental reactivity of the dithiocarbamate functional group, recognizing its potent metal-chelating properties. This characteristic would later become central to its diverse applications.